Cas no 948593-45-1 (1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine)

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine is a boronic ester derivative of a substituted pyrazole, commonly employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include enhanced stability under ambient conditions compared to free boronic acids, making it suitable for prolonged storage and handling. The tetramethyl-1,3,2-dioxaborolane moiety facilitates efficient Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures. The amine functionality further enhances its utility as a building block for functionalized heterocycles. This compound is particularly valuable in pharmaceutical research for the development of targeted small-molecule inhibitors and other bioactive compounds. Its compatibility with diverse reaction conditions underscores its broad applicability in synthetic chemistry.
1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine structure
948593-45-1 structure
Product Name:1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine
CAS No:948593-45-1
MF:C10H18BN3O2
MW:223.079822063446
CID:1032093
PubChem ID:68542094
Update Time:2025-06-14

1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine
    • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-amine
    • 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine
    • FT-0768153
    • EN300-1472370
    • 948593-45-1
    • SCHEMBL3186372
    • CS-0279214
    • DTXSID00738573
    • DA-00308
    • Inchi: 1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-13-14(8)5/h6H,12H2,1-5H3
    • InChI Key: SUVRKSSGOYRYAA-UHFFFAOYSA-N
    • SMILES: O1B(C2=C(C=NN2C)N)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 223.1492070g/mol
  • Monoisotopic Mass: 223.1492070g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.3Ų

1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine

Recent Advances in the Application of 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (CAS: 948593-45-1) in Chemical Biology and Pharmaceutical Research

The compound 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (CAS: 948593-45-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This boronic acid derivative, characterized by its pyrazole core and tetramethyl dioxaborolane moiety, has demonstrated promising utility as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of bioactive molecules.

Recent studies have highlighted the compound's role in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern organic synthesis. The presence of the boronic ester group in this molecule enables efficient palladium-catalyzed coupling with various aryl halides, making it particularly valuable for the construction of complex heterocyclic systems. Researchers have successfully employed this compound in the synthesis of novel kinase inhibitors, where the pyrazole scaffold serves as a privileged structure in many pharmacologically active compounds.

In the context of targeted drug delivery, 948593-45-1 has shown potential as a component of boron-containing prodrugs. The boronic acid functionality allows for the development of compounds that can respond to specific physiological conditions, such as altered pH or enzyme activity in diseased tissues. Several research groups have reported the incorporation of this building block into tumor-targeting agents, leveraging the boron's ability to form reversible covalent bonds with biological nucleophiles.

Structural-activity relationship (SAR) studies involving derivatives of 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine have revealed interesting insights into the pharmacophore requirements for various biological targets. The compound's modular nature permits systematic variation of substituents, enabling fine-tuning of physicochemical properties and biological activity. Recent publications have demonstrated that modifications to the pyrazole ring system can significantly influence binding affinity to protein targets while maintaining favorable drug-like properties.

From a synthetic chemistry perspective, the stability and handling characteristics of 948593-45-1 have been extensively investigated. The tetramethyl dioxaborolane protecting group offers improved stability compared to free boronic acids, while still maintaining sufficient reactivity for cross-coupling transformations. This balance between stability and reactivity makes the compound particularly attractive for multistep synthetic sequences in pharmaceutical development.

Looking forward, the unique properties of 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine position it as a valuable tool in the continued exploration of boron-containing therapeutics. Ongoing research is exploring its potential in areas such as proteolysis targeting chimeras (PROTACs), where the boronic acid moiety can serve as a warhead for targeted protein degradation, and in the development of novel antimicrobial agents targeting bacterial enzymes. The compound's versatility ensures it will remain an important building block in medicinal chemistry for years to come.

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